molecular formula C15H13FN2 B7865680 1-(3-Fluorobenzyl)-1H-indol-6-amine

1-(3-Fluorobenzyl)-1H-indol-6-amine

Cat. No.: B7865680
M. Wt: 240.27 g/mol
InChI Key: HTPXRKWLBTYBIO-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-indol-6-amine is a chemical compound that belongs to the class of indole derivatives Indoles are a significant structural motif in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)-1H-indol-6-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with indole-6-amine under specific conditions. The reaction typically requires a catalyst, such as palladium or nickel, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-1H-indol-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of indole-6-one derivatives.

  • Reduction: Production of indole-6-amine derivatives.

  • Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

1-(3-Fluorobenzyl)-1H-indol-6-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(3-Fluorobenzyl)-1H-indol-6-amine is structurally similar to other indole derivatives, such as 1-(2-fluorobenzyl)-1H-indol-6-amine and 1-(4-fluorobenzyl)-1H-indol-6-amine. the presence of the fluorine atom at the 3-position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-1H-indol-6-amine

  • 1-(4-Fluorobenzyl)-1H-indol-6-amine

  • 1-(3-Chlorobenzyl)-1H-indol-6-amine

  • 1-(3-Methylbenzyl)-1H-indol-6-amine

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c16-13-3-1-2-11(8-13)10-18-7-6-12-4-5-14(17)9-15(12)18/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXRKWLBTYBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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